

"1-Pyrazin-2-yl-1,4-diazepane" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

[Get Quote](#)

An In-depth Technical Guide to 1-Pyrazin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound **1-Pyrazin-2-yl-1,4-diazepane**, including its chemical structure, IUPAC name, and predicted physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route and expected characterization data based on established methodologies for analogous N-aryl-1,4-diazepanes. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of the known pharmacology of pyrazine and 1,4-diazepine derivatives. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound of interest are foundational to any further investigation.

- Common Name: **1-Pyrazin-2-yl-1,4-diazepane**

- CAS Number: 502133-53-1[1]
- IUPAC Name: 1-(Pyrazin-2-yl)-1,4-diazepane[1]
- Molecular Formula: C₉H₁₄N₄
- Molecular Weight: 178.23 g/mol

The image you are requesting does not exist or is no longer available.

imgur.com

- Chemical Structure:

Physicochemical Properties (Predicted)

Quantitative data for **1-Pyrazin-2-yl-1,4-diazepane** is not readily available in the literature. The following table summarizes predicted physicochemical properties, which are crucial for assessing drug-likeness and developing analytical methods.

Property	Predicted Value	Data Source
Molecular Weight	178.23 g/mol	Calculated
logP	0.4	PubChem (Analog)[2]
Topological Polar Surface Area (TPSA)	53.5 Å ²	Calculated
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	4	Calculated
Rotatable Bonds	1	Calculated

Synthesis and Characterization

While a specific, published synthesis for **1-Pyrazin-2-yl-1,4-diazepane** has not been identified, a plausible and commonly employed method for the synthesis of N-aryl-1,4-diazepanes is the

Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings.

Materials:

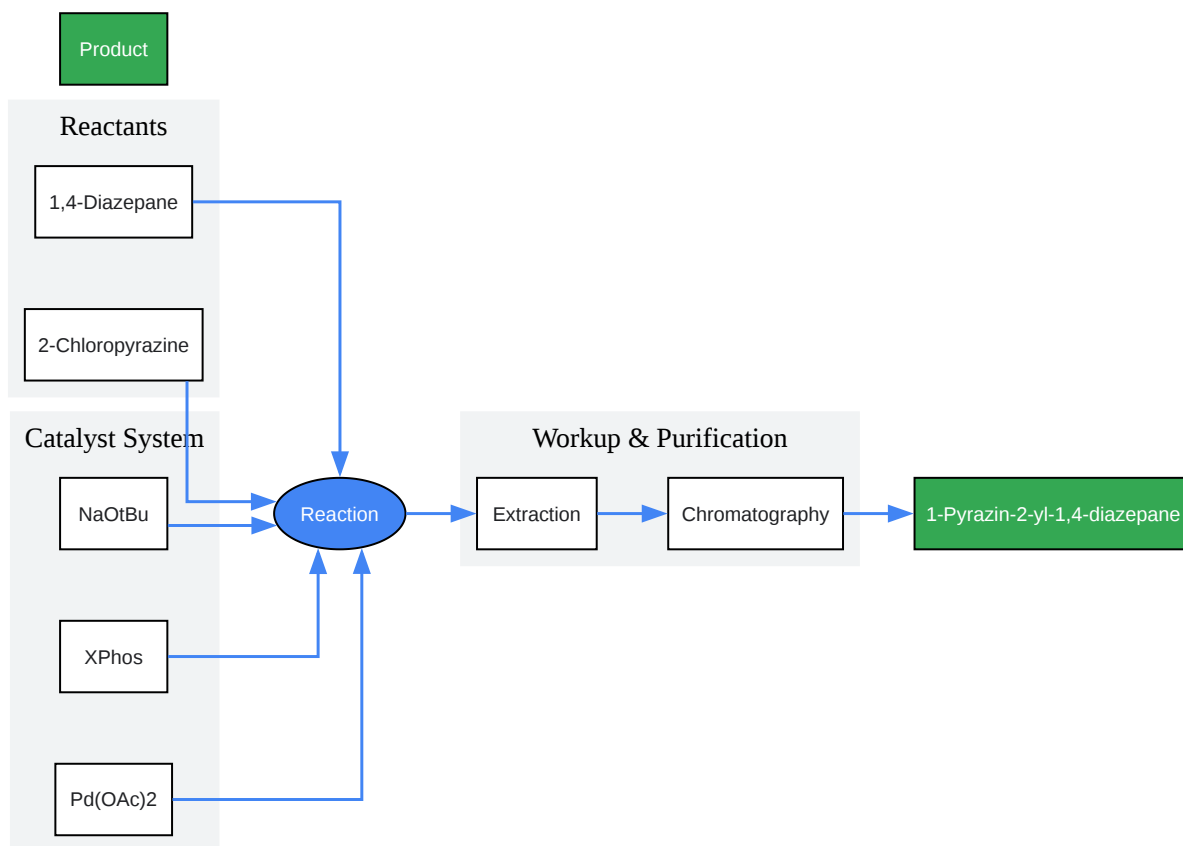
- 2-Chloropyrazine
- 1,4-Diazepane (Homopiperazine)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

- Add anhydrous toluene (5 mL) via syringe.
- Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield **1-Pyrazin-2-yl-1,4-diazepane**.

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Pyrazin-2-yl-1,4-diazepane**.

Expected Characterization Data

The following table outlines the expected analytical data for the characterization of **1-Pyrazin-2-yl-1,4-diazepane**.

Technique	Expected Observations
^1H NMR	Signals corresponding to the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm). Signals for the diazepane ring protons, likely appearing as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The NH proton of the diazepane ring will appear as a broad singlet.
^{13}C NMR	Resonances for the carbon atoms of the pyrazine ring (in the aromatic region, δ 130-160 ppm). Resonances for the carbon atoms of the diazepane ring (in the aliphatic region, δ 40-60 ppm).
Mass Spectrometry (MS)	The molecular ion peak (M^+) or the protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of fragments from the diazepane ring.
Infrared (IR) Spectroscopy	C-H stretching vibrations for the aromatic and aliphatic protons. N-H stretching vibration for the secondary amine in the diazepane ring. C=N and C=C stretching vibrations characteristic of the pyrazine ring.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-Pyrazin-2-yl-1,4-diazepane** has been reported, the constituent moieties, pyrazine and 1,4-diazepane, are present in numerous biologically active compounds.

Insights from Analogous Compounds

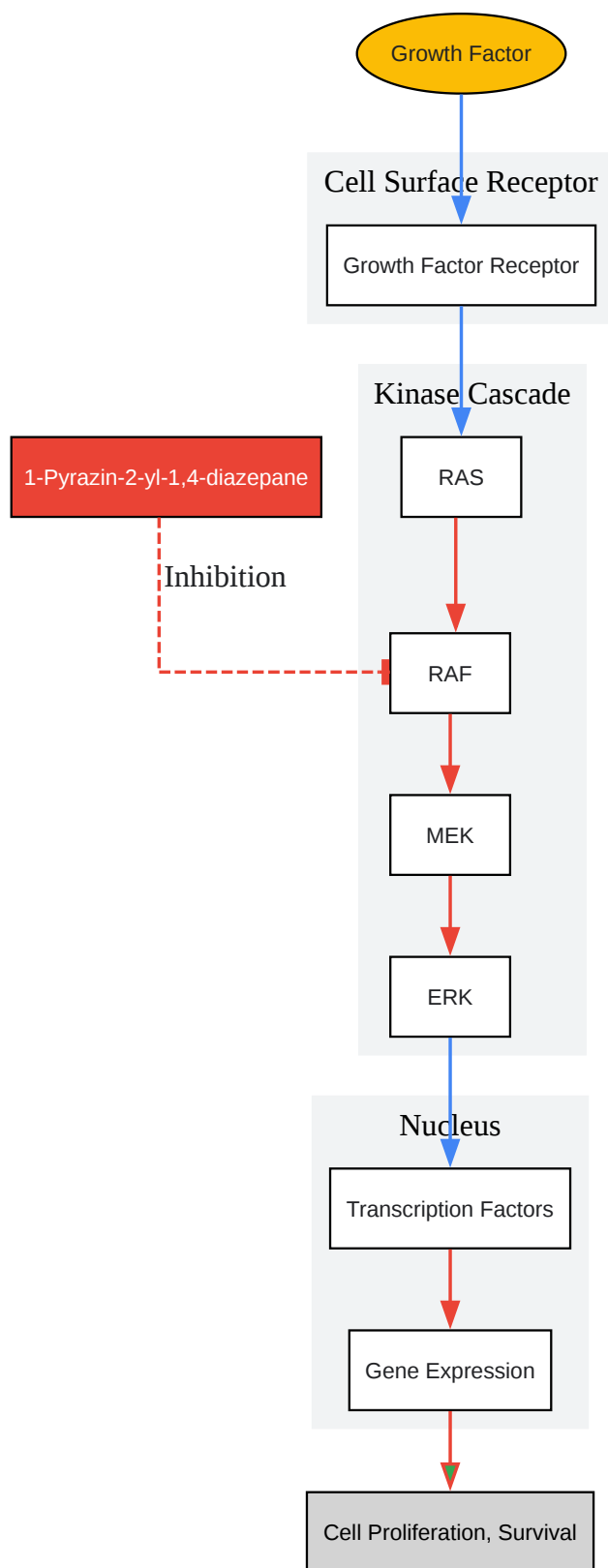
- 1,4-Diazepine Derivatives:** This class of compounds is well-known for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial,

antifungal, and anticancer properties.[3] The seven-membered ring serves as a versatile scaffold in medicinal chemistry.

- **Pyrazine Derivatives:** Pyrazine-containing molecules have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, a plausible area of investigation for **1-Pyrazin-2-yl-1,4-diazepane** would be its effect on intracellular signaling cascades regulated by kinases. For instance, many kinase inhibitors target pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform (Journal Article) | OSTI.GOV [osti.gov]
- 4. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-Pyrazin-2-yl-1,4-diazepane" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333839#1-pyrazin-2-yl-1-4-diazepane-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com